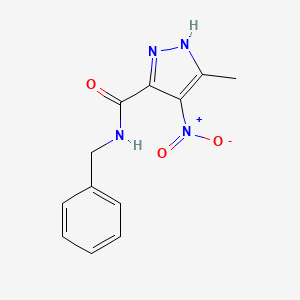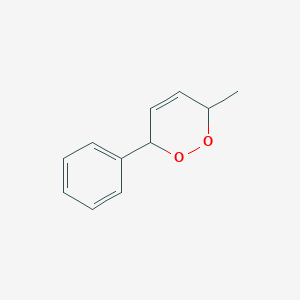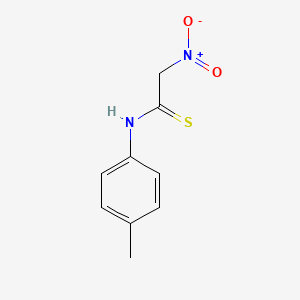![molecular formula C36H13N5O10 B14415247 5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene CAS No. 85168-83-8](/img/no-structure.png)
5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene is a complex polycyclic aromatic hydrocarbon. This compound is known for its intricate structure, which includes multiple fused rings and nitro groups. It is a derivative of decacyclene, a well-known polycyclic aromatic hydrocarbon.
準備方法
The synthesis of 5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene involves multiple steps. The starting material is typically decacyclene, which undergoes nitration reactions to introduce nitro groups at specific positions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts. Industrial production methods may involve large-scale nitration processes with careful control of temperature and reaction time to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its nitro groups and aromatic rings. The nitro groups can participate in redox reactions, while the aromatic rings can interact with various biomolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
類似化合物との比較
Similar compounds include other polycyclic aromatic hydrocarbons with nitro groups, such as:
- 1,2,3,4,5-Pentanitronaphthalene
- 1,2,3,4,5,6-Hexanitrobenzene
- 1,2,3,4,5,6,7,8-Octanitropyrene
Compared to these compounds, 5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene is unique due to its larger and more complex structure, which provides distinct chemical and physical properties.
特性
| 85168-83-8 | |
分子式 |
C36H13N5O10 |
分子量 |
675.5 g/mol |
IUPAC名 |
5,6,7,32,33-pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene |
InChI |
InChI=1S/C36H13N5O10/c42-37(43)21-13-15-7-3-10-18-23(15)31(34(21)39(46)47)29-27(18)25-16-8-1-5-14-6-2-9-17(22(14)16)26(25)28-19-11-4-12-20-24(19)32(30(28)29)35(40(48)49)36(41(50)51)33(20)38(44)45/h1-13H |
InChIキー |
KDXHTMWSSMAFQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=C4C7=C8C6=C(C(=C(C8=CC=C7)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=C1C5=CC=CC1=CC(=C9[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)

![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)



